Sweetness Potency and Class Specificity: Phyllodulcin vs. Natural Dihydroisocoumarins
Phyllodulcin is the only sweet-tasting compound among all naturally occurring 3,4-dihydroisocoumarins [1]. Structural analysis has revealed that the specific arrangement of the 3'-hydroxy and 4'-methoxy groups on the phenyl ring is essential for its sweetness [2]. Its potency is quantified at 400-800 times that of sucrose [3], a feature not present in other unmodified compounds within this chemical class.
| Evidence Dimension | Sweetness potency relative to sucrose |
|---|---|
| Target Compound Data | 400-800x |
| Comparator Or Baseline | Other naturally occurring 3,4-dihydroisocoumarins |
| Quantified Difference | >400x (Target is sweet, comparators are generally not sweet) |
| Conditions | Taste panel evaluation (referenced in Comprehensive Natural Products II) |
Why This Matters
This confirms Phyllodulcin's unique position as a sweet-tasting scaffold within its natural product class, making it the only viable choice for applications requiring a dihydroisocoumarin-derived high-intensity sweetener.
- [1] Yamato, M., & Hashigaki, K. (1979). Chemical structure and sweet taste of isocoumarins and related compounds. Chemical Senses, 4(1), 35-47. View Source
- [2] Yakugaku Zasshi. (1972). Syntheses of biologically Active Isocoumarins. I. : Chemical Structure and Sweet Taste of 3, 4-Dihydroisocoumarins, 92(4), 367-370. View Source
- [3] Kunisuke Izawa, ... Motonaka Kuroda. (2010). 4.16.2.1.7 Phyllodulcin. In Comprehensive Natural Products II. ScienceDirect. View Source
